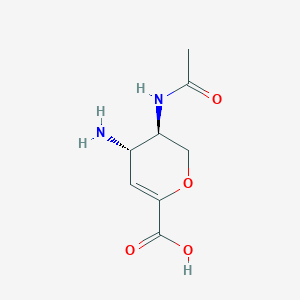
4,6-Diethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethylpyridin-2-amine is a chemical compound that belongs to the family of pyridine amines. It is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 4,6-Diethylpyridin-2-amine is not fully understood. However, it is believed to act as a modulator of various biological pathways, including the activity of enzymes and receptors. It has been shown to interact with proteins such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter regulation, respectively.
Effets Biochimiques Et Physiologiques
4,6-Diethylpyridin-2-amine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,6-Diethylpyridin-2-amine in lab experiments is its unique properties, which make it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
For research involving 4,6-Diethylpyridin-2-amine include the development of new drug candidates and the investigation of its potential neuroprotective effects.
Méthodes De Synthèse
The synthesis of 4,6-Diethylpyridin-2-amine can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 2,6-diethylpyridine with chloroacetyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield 4,6-Diethylpyridin-2-amine. Other methods of synthesis involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
4,6-Diethylpyridin-2-amine has been extensively studied for its potential applications in various scientific research fields. One of the primary uses of this compound is in medicinal chemistry, where it has been investigated as a potential drug candidate for various diseases, including cancer and neurological disorders. In biochemistry, 4,6-Diethylpyridin-2-amine has been used as a tool to study the structure and function of proteins and enzymes. It has also been used in pharmacology to investigate the pharmacokinetics and pharmacodynamics of drugs.
Propriétés
Numéro CAS |
185417-52-1 |
|---|---|
Nom du produit |
4,6-Diethylpyridin-2-amine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4,6-diethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-7-5-8(4-2)11-9(10)6-7/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Clé InChI |
UIPGPWUHXJEAAX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1)N)CC |
SMILES canonique |
CCC1=CC(=NC(=C1)N)CC |
Synonymes |
2-Pyridinamine,4,6-diethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)



![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)




